molecular formula C8H8F2N4S B2371270 5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine CAS No. 929973-21-7

5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine

Cat. No.: B2371270
CAS No.: 929973-21-7
M. Wt: 230.24
InChI Key: OPVVOYDFOPBLLE-UHFFFAOYSA-N
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Description

5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine is a potent and selective small-molecule inhibitor of Spleen Tyrosine Kinase (SYK), a key signaling node in immunoreceptor pathways in B-cells, mast cells, and macrophages. This compound is of significant interest in immunological and oncological research for probing signaling cascades involved in the pathogenesis of autoimmune disorders, allergic inflammation, and certain hematologic malignancies. Its mechanism of action involves competitive binding to the ATP-binding site of SYK, thereby suppressing downstream signaling through pathways such as BTK, PLCγ2, and MAPK, which are critical for cellular activation, proliferation, and cytokine release. The compound is disclosed in a patent detailing its utility for treating conditions like rheumatoid arthritis and lymphoma, highlighting its research value in pre-clinical models for validating SYK as a therapeutic target. The unique chemical structure, featuring a difluoromethyl-imidazole moiety, contributes to its metabolic stability and binding affinity, making it a valuable pharmacological tool for dissecting the role of SYK in immune cell signaling and for evaluating the potential of SYK inhibition as a therapeutic strategy.

Properties

IUPAC Name

5-[1-(difluoromethyl)imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N4S/c1-4-5(15-8(11)13-4)6-12-2-3-14(6)7(9)10/h2-3,7H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVVOYDFOPBLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC=CN2C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazole Ring Functionalization

The 1-(difluoromethyl)imidazole moiety is synthesized via Debus-Radziszewski reactions or difluoromethylation strategies :

  • Method A : Condensation of 1,2-diketones with aldehydes and ammonium acetate under acidic conditions forms the imidazole core. Subsequent difluoromethylation employs chlorodifluoromethane (ClCF₂H) or trimethylsilyl difluoromethylation reagents (e.g., TMSCF₂H).
  • Method B : Direct introduction of the difluoromethyl group using N-difluoromethyl anions . For example, imidazol-1-yl-difluoromethyltrimethylsilane intermediates are generated via tetrakis(dimethylamino)ethylene (TDAE) and trapped with electrophiles (e.g., aldehydes).

Thiazole Ring Assembly

The 4-methylthiazol-2-amine scaffold is constructed via:

  • Cyclization of Thioureas : Treatment of α-bromo ketones (e.g., 4-methyl-2-bromoacetophenone) with thioureas or potassium thiocyanate in ethanol yields thiazole rings. For example, 2-amino-4-methylthiazole derivatives form via H₂SO₄-mediated cyclization.
  • One-Pot Thiazolation : Bromination of α-active methylene ketones (e.g., acetylacetone) with N-bromosuccinimide (NBS), followed by potassium thiocyanate and primary amines, generates thiazol-2(3H)-imine intermediates. Acidic hydrolysis converts these to 2-aminothiazoles.

Coupling Strategies for Heterocyclic Integration

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : A palladium-catalyzed reaction links pre-formed imidazole and thiazole boronic esters. For example, 2-bromo-1-(difluoromethyl)imidazole couples with 4-methylthiazol-2-amine boronic acid under Pd(PPh₃)₄ catalysis.
  • Buchwald-Hartwig Amination : Direct C–N coupling between halogenated imidazoles (e.g., 2-chloroimidazoles) and thiazol-2-amine derivatives using Pd₂(dba)₃/Xantphos catalysts.

Tandem Cyclization-Coupling

  • In Situ Thiazole Formation : Reacting 1-(difluoromethyl)imidazole-2-carbaldehyde with thiosemicarbazide forms a thiosemicarbazone intermediate. Cyclization with α-bromo ketones (e.g., 2-bromo-4-methylacetophenone) in triethylamine/ethanol yields the target compound.

Optimization and Challenges

Regioselectivity Control

  • Steric and Electronic Effects : Substituents on the imidazole (e.g., difluoromethyl) direct coupling to the thiazole’s C-5 position. DFT studies suggest electron-withdrawing groups enhance reactivity at this site.
  • Catalyst Screening : Pd-based systems (e.g., Pd(OAc)₂ with SPhos) improve yields in cross-couplings, minimizing des-CF₃ byproducts.

Functional Group Compatibility

  • Amine Protection : The thiazol-2-amine group is protected as a tert-butyl carbamate (Boc) during imidazole functionalization to prevent side reactions. Deprotection with TFA restores the free amine.
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures facilitate cyclization.

Synthetic Routes Comparison

Method Yield (%) Key Reagents Advantages Limitations
Tandem Cyclization 65–78 Thiosemicarbazide, α-bromo ketones One-pot, minimal purification Requires strict stoichiometric control
Suzuki Coupling 70–85 Pd(PPh₃)₄, Boronic acids High regioselectivity Costly catalysts, inert conditions
Debus-Radziszewski 50–60 NH₄OAc, ClCF₂H Scalable for imidazole synthesis Low difluoromethylation efficiency

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine (-NH<sub>2</sub>) at position 2 of the thiazole ring participates in nucleophilic reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions (e.g., pyridine or triethylamine ).

  • Alkylation : Forms N-alkylated derivatives when treated with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF .

Example Reaction:

Thiazol 2 amine+RCOClBaseRCONH Thiazole+HCl\text{Thiazol 2 amine}+\text{RCOCl}\xrightarrow{\text{Base}}\text{RCONH Thiazole}+\text{HCl}

Electrophilic Aromatic Substitution (EAS)

The imidazole and thiazole rings undergo EAS, though regioselectivity is modulated by substituents:

  • Imidazole Ring : Electrophiles (e.g., HNO<sub>3</sub>) attack at position 4 or 5 due to electron-withdrawing effects of the difluoromethyl group.

  • Thiazole Ring : Methyl substitution at position 4 directs electrophiles to position 5 .

Coupling Reactions

The compound participates in cross-coupling reactions mediated by transition metals:

  • Suzuki-Miyaura Coupling : The brominated derivative (at thiazole position 5) reacts with aryl boronic acids using Pd catalysts .

  • Click Chemistry : The imidazole ring’s nitrogen can coordinate copper(I) in azide-alkyne cycloadditions .

Oxidation Reactions

The sulfur atom in the thiazole ring is susceptible to oxidation:

  • S-Oxidation : Forms sulfoxide or sulfone derivatives using oxidizing agents like H<sub>2</sub>O<sub>2</sub> or mCPBA.

Acid-Base Reactions

  • The thiazol-2-amine acts as a weak base (pK<sub>a</sub> ~6–7), protonating in acidic media to form water-soluble salts .

Table 1: Key Reaction Pathways and Conditions

Reaction TypeReagents/ConditionsProductYield (%)Source
AcylationAcetyl chloride, pyridine, RTN-Acetyl-thiazol-2-amine75–80
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C5-Aryl-thiazole derivative60–70
S-OxidationH<sub>2</sub>O<sub>2</sub>, AcOH, 50°CThiazole sulfoxide85

Table 2: Comparative Reactivity of Analogous Compounds

CompoundAcylation ReactivityEAS Activity (Imidazole)Oxidation Susceptibility
5-[1-(Difluoromethyl)-imidazol-2-yl]-thiazol-2-amineHighModerateHigh
4-Methyl-5-(1-methylimidazol-2-yl)-thiazol-2-amine ModerateLowModerate
5-Amino-1,3,4-thiadiazole LowN/ALow

Mechanistic Insights

  • Electronic Effects : The difluoromethyl group (-CF<sub>2</sub>H) reduces electron density on the imidazole ring, decreasing its EAS reactivity compared to non-fluorinated analogs .

  • Steric Effects : The methyl group at position 4 of the thiazole hinders electrophilic attacks at adjacent positions .

Challenges and Research Gaps

  • Limited studies directly investigate this compound’s reactivity; most data are extrapolated from structural analogs .

  • Stability under strong acidic/basic conditions requires further characterization.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C8H8F2N4SC_8H_8F_2N_4S and a molecular weight of 218.24 g/mol. Its structure features a thiazole ring, which is known for its biological activity, and an imidazole moiety that contributes to its pharmacological properties .

Anticancer Activity

Research indicates that compounds with similar structures to this compound have shown promise as anticancer agents. The thiazole and imidazole rings are known to interact with various biological targets involved in cancer proliferation and survival.

Case Study: PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors represent a class of drugs that target cancer cells by blocking DNA repair mechanisms. Compounds similar to this compound have been investigated for their ability to inhibit PARP activity, leading to increased cytotoxicity in BRCA-mutant cancer cells . The incorporation of difluoromethyl groups has been shown to enhance the potency and selectivity of these inhibitors.

Antiviral Properties

The imidazole ring is also associated with antiviral activity. Research into related compounds has demonstrated effectiveness against viral infections, including HIV. The structural modifications involving difluoromethyl groups may enhance the binding affinity of these compounds to viral targets, thereby inhibiting viral replication .

Proteomics Research

This compound is utilized as a biochemical tool in proteomics research. Its ability to interact with specific proteins makes it valuable for studying protein functions and interactions within complex biological systems .

Applications in Protein Interaction Studies
The compound can be employed in affinity purification techniques where it selectively binds to target proteins, facilitating their isolation and characterization. This is particularly useful in elucidating the roles of proteins in various cellular pathways.

Mechanism of Action

The mechanism of action of 5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity and selectivity for these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogs with Imidazole/Thiazole Motifs

Compound Name Key Structural Features Biological/Physicochemical Properties Synthesis Highlights
5-[1-(Difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine Thiazol-2-amine, 4-methyl, 5-difluoromethyl-imidazole High metabolic stability due to difluoromethyl group; moderate solubility in polar solvents Prepared via nucleophilic substitution of methylthio precursors under basic conditions
(5-Methylthiazol-2-yl)-{2-[1-(5-methylthiazol-2-yl)-1H-imidazol-4-yl]ethyl}amine () Dual thiazole units linked via ethylamine Enhanced rigidity; potential kinase inhibition due to planar heterocycles Synthesized via isothiocyanate addition to imidazole derivatives in DMF (84% yield)
5-(4-Fluorophenyl)-1H-imidazol-2-amine () Imidazol-2-amine with 4-fluorophenyl substituent Lower lipophilicity compared to difluoromethyl analogs; improved solubility in ethanol Derived from condensation of fluorophenyl aldehydes with diaminobenzene
5-[1-(Cyclopropylamino)ethyl]-4-methyl-1,3-thiazol-2-amine () Cyclopropylaminoethyl substituent at thiazole-5 Increased steric bulk; potential for enhanced target selectivity Synthesized via reductive amination of ketone precursors

Key Observations :

  • The difluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs like 5-(4-fluorophenyl)-1H-imidazol-2-amine .
  • Dual heterocycles (e.g., thiazole-imidazole in ) increase planarity and binding affinity but may reduce solubility .

Functional Analogues with Varied Heterocycles

Compound Name Core Structure Key Differences Reported Applications
3-[5-[(4-Methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine () Triazole-pyridine hybrid Sulfanyl and methoxyphenyl groups α-Synuclein aggregation inhibition (pharmacophore-fit score >57)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () Thiazole-triazole-pyrazole Fluorophenyl substituents; isostructural packing Crystallizes in triclinic P̄1 symmetry; planar conformation enhances stacking interactions
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide () Triazole-thiazole-benzodiazole Bromophenyl and acetamide groups Demonstrated antibacterial activity via docking studies

Key Observations :

  • Triazole-containing analogs () exhibit distinct electronic profiles due to electron-deficient cores, favoring interactions with aromatic residues in enzymes .

Physicochemical and Pharmacokinetic Comparisons

Solubility and Lipophilicity

  • Target Compound : LogP ~2.1 (estimated), moderate solubility in DMSO (20 mg/mL) .
  • 5-(4-Fluorophenyl)-1H-imidazol-2-amine : LogP ~1.8, higher aqueous solubility due to polar fluorophenyl group .

Metabolic Stability

  • The difluoromethyl group in the target compound reduces oxidative metabolism compared to methyl or cyclopropylamino analogs .
  • Fluorophenyl derivatives () are prone to cytochrome P450-mediated dehalogenation, reducing half-life .

Biological Activity

5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and structure-activity relationships (SAR).

Antimicrobial Activity

Research has indicated that compounds with imidazole and thiazole moieties often exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds similar to this compound demonstrated promising antibacterial and antifungal activities. The mechanism of action typically involves disruption of microbial cell membranes and inhibition of critical metabolic pathways .

Anticancer Activity

Several studies have explored the anticancer potential of imidazole derivatives. For instance, derivatives were tested against various cancer cell lines, showing varying degrees of cytotoxicity. The compound's ability to induce apoptosis in cancer cells is hypothesized to be linked to its ability to interfere with cellular signaling pathways involved in cell proliferation and survival .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant antibacterial activity
AntifungalModerate antifungal activity
AnticancerInduces apoptosis in cancer cells

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications on the imidazole or thiazole rings can significantly alter the potency and selectivity of these compounds.

  • Substituents on Imidazole Ring:
    • The presence of electron-withdrawing groups can enhance anticancer activity by improving binding affinity to target proteins.
  • Thiazole Modifications:
    • Variations in the thiazole ring structure can lead to changes in antimicrobial efficacy, with certain substitutions enhancing membrane permeability.

Case Study 1: Antimicrobial Evaluation

A series of derivatives including this compound were evaluated for their antimicrobial properties against standard bacterial strains. The results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Screening

In vitro studies using MCF-7 breast cancer cells revealed that the compound induced a dose-dependent decrease in cell viability. The mechanism was attributed to the activation of caspase pathways leading to apoptosis. Further investigations into combination therapies suggested synergistic effects when used alongside traditional chemotherapeutics like doxorubicin .

Q & A

Basic: What are the established synthetic routes for 5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step organic reactions. A general approach includes:

  • Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.
  • Step 2: Introduction of the difluoromethyl-imidazole moiety through nucleophilic substitution or coupling reactions.
  • Step 3: Purification via column chromatography or recrystallization.

Key factors affecting yield include:

  • Temperature: Optimal ranges (e.g., 80–100°C) for cyclization to minimize side products.
  • Catalysts: Use of Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing the compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituent positions on the thiazole and imidazole rings. For example, the difluoromethyl group (-CF₂H) shows distinct splitting patterns in ¹⁹F NMR .
  • Mass Spectrometry (HRMS):
    • Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 285.07) and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC):
    • Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm. A purity threshold of ≥98% is standard for pharmacological studies .

Advanced: How can researchers design experiments to evaluate the compound’s binding affinity to dopamine receptors?

Answer:
Experimental Design:

  • Radioligand Binding Assays:
    • Use ³H-labeled dopamine receptor antagonists (e.g., ³H-spiperone) in competition assays.
    • Incubate the compound with membrane preparations from transfected HEK293 cells expressing D₂/D₃ receptors.
  • Functional Assays:
    • Measure cAMP inhibition (for D₂-like receptors) via ELISA or fluorescence-based kits.
  • Data Analysis:
    • Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Cross-validate with computational docking to identify key binding residues .

Advanced: How should contradictory bioactivity data across studies be reconciled?

Answer:
Contradictions often arise from:

  • Assay Variability: Differences in cell lines (e.g., CHO vs. HEK293) or receptor isoforms.
  • Compound Stability: Degradation in buffer solutions (e.g., pH-dependent hydrolysis of the thiazole ring).
    Resolution Strategies:
  • Standardize Protocols: Adopt uniform assay conditions (e.g., 37°C, 5% CO₂).
  • Quality Control: Verify compound stability via LC-MS before assays.
  • Meta-Analysis: Compare datasets using tools like Bayesian hierarchical modeling to identify outliers .

Advanced: What computational approaches are recommended for predicting the compound’s pharmacokinetics and off-target effects?

Answer:

  • Molecular Dynamics (MD) Simulations:
    • Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways.
  • Quantitative Structure-Activity Relationship (QSAR):
    • Train models on datasets like ChEMBL to estimate ADMET properties (e.g., logP, bioavailability).
  • Docking Studies:
    • Use AutoDock Vina or Schrödinger Suite to screen against off-targets (e.g., hERG channel for cardiotoxicity risk).
    • Validate with in vitro toxicity assays (e.g., hERG patch-clamp) .

Advanced: What strategies optimize the compound’s solubility and stability in aqueous buffers for in vivo studies?

Answer:

  • Co-Solvent Systems: Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance solubility without cytotoxicity.
  • pH Adjustment: Buffers at pH 6.5–7.4 (PBS) minimize thiazole ring hydrolysis.
  • Lyophilization: Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 Knockout Models: Delete target receptors (e.g., D₂R) in cell lines to confirm specificity.
  • Transcriptomics/Proteomics: Perform RNA-Seq or SILAC-based proteomics to identify downstream signaling pathways.
  • In Vivo Pharmacodynamic Studies:
    • Administer the compound in rodent models and measure biomarker changes (e.g., extracellular dopamine via microdialysis) .

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